Val-Pro-Pro
Description
Overview of Food-Derived Bioactive Peptides in Health and Disease
Food-derived bioactive peptides are short chains of amino acids that are inactive within their parent protein but can be released through enzymatic hydrolysis during digestion or food processing, such as fermentation. oatext.comsiriusstore.com These peptides are recognized for their ability to modulate various physiological processes in the body, potentially influencing health and disease outcomes. nih.govtandfonline.com Scientific evidence suggests that these peptides can exert a range of beneficial effects, including antihypertensive, antimicrobial, antioxidant, and anti-inflammatory activities. siriusstore.comnih.gov
The growing consumer interest in natural, health-promoting food ingredients has fueled research into bioactive peptides from various sources, including milk, soy, and marine organisms. researchgate.net These compounds are being explored for their potential to help manage chronic conditions such as cardiovascular disease and inflammation-related disorders. siriusstore.com The specific biological activity of a peptide is determined by its amino acid sequence and composition. nih.gov
Historical Context of Val-Pro-Pro Discovery and Isolation
The discovery of this compound is rooted in the long-standing research into the health benefits of fermented dairy products. amealpeptide.com Initial observations in the 1980s noted that certain fermented milk products exhibited blood pressure-lowering effects in animal models. nih.gov This prompted researchers to investigate the specific components responsible for this antihypertensive activity.
Subsequent studies identified two tripeptides, this compound (VPP) and Ile-Pro-Pro (IPP), as the primary bioactive compounds. oatext.comsiriusstore.com These peptides were first isolated from milk fermented with the bacterium Lactobacillus helveticus. nih.govresearchgate.net It was discovered that the proteolytic enzymes produced by this bacterium were capable of releasing VPP and IPP from casein, the main protein in milk. oatext.comsiriusstore.com this compound is specifically located at fragments 84-86 of β-casein. cambridge.org This discovery was a significant step in understanding the mechanisms behind the health effects of certain fermented dairy products. nih.gov
Significance of this compound in Contemporary Biomedical Research
This compound is a subject of intense interest in modern biomedical research due to its potential therapeutic applications. plos.org A primary focus of this research is its role as an inhibitor of the angiotensin-converting enzyme (ACE). nih.govnih.gov ACE plays a crucial role in regulating blood pressure, and its inhibition is a key mechanism for managing hypertension. nih.gov
Beyond its well-documented antihypertensive effects, research has expanded to explore other biological activities of this compound. researchgate.net Studies have indicated that this tripeptide possesses anti-inflammatory properties, which are being investigated in the context of chronic inflammatory conditions. plos.orgresearchgate.net Furthermore, research suggests that this compound may contribute to improved vascular endothelial function, a key factor in cardiovascular health. nih.gov The multifaceted bioactivity of this compound makes it a significant compound in the development of functional foods and nutraceuticals aimed at promoting cardiovascular and metabolic health. plos.org
Interactive Data Table: Research Findings on this compound
| Research Area | Key Findings |
| Antihypertensive Effects | This compound acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE). nih.gov |
| Studies have shown that the intake of products containing this compound can lead to a reduction in blood pressure in hypertensive subjects. nih.govresearchgate.net | |
| Vascular Health | This compound has been shown to improve vascular endothelial function, independent of its blood pressure-lowering effects. nih.gov |
| It may also play a role in attenuating the development of atherosclerosis. researchgate.net | |
| Anti-inflammatory Properties | Research indicates that this compound can inhibit inflammatory processes in adipocytes (fat cells). plos.org |
| It has been observed to reduce the expression of pro-inflammatory cytokines. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFAQXCYFQKSHT-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58872-39-2 | |
| Record name | Val-pro-pro | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058872392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VAL-PRO-PRO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1R84870F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activities and Physiological Effects of Val Pro Pro
Cardiovascular System Regulation
Val-Pro-Pro has demonstrated notable effects on the cardiovascular system, primarily through its interaction with the renin-angiotensin system (RAS) and its impact on vascular health.
Antihypertensive Effects of this compound
VPP is well-documented as an inhibitor of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. By inhibiting ACE, VPP can reduce the production of angiotensin II, a potent vasoconstrictor, thereby contributing to lower blood pressure.
Clinical studies have provided evidence for VPP's antihypertensive properties. A randomized, double-blind, placebo-controlled trial involving subjects with mild hypertension showed that daily intake of casein hydrolysate containing VPP and Ile-Pro-Pro (IPP) led to significant reductions in central systolic blood pressure compared to placebo. Specifically, the active group experienced a change of -11.0 ± 11.0 mmHg in central systolic blood pressure, compared to -4.5 ± 9.6 mmHg in the placebo group nih.gov. Another study reported dose-dependent reductions in systolic blood pressure, with subjects receiving 3.6 mg of VPP and IPP experiencing a decrease of 10.1 mmHg after six weeks cambridge.org. Acute administration of a fermented milk product containing VPP and IPP also demonstrated an immediate lowering effect on brachial systolic and diastolic blood pressure in mildly hypertensive individuals researchgate.netcambridge.org. Meta-analyses of studies involving milk preparations containing VPP and IPP have indicated pooled effects of approximately -3.73 mmHg for systolic blood pressure and -1.97 mmHg for diastolic blood pressure tandfonline.com.
Table 1: Antihypertensive Effects of this compound (VPP) and Ile-Pro-Pro (IPP) in Human Studies
| Study (Year) | Intervention | Subject Group | Systolic BP Change (mmHg) | Diastolic BP Change (mmHg) | Key Observation | Reference |
| Nakamura et al. (2011) nih.gov | Casein hydrolysate (VPP+IPP) | Mild Hypertension | -11.0 ± 11.0 (active) vs -4.5 ± 9.6 (placebo) | Not specified | Improved central SBP; reduced baPWV | nih.gov |
| Turpeinen et al. (2007) cambridge.org | Casein hydrolysate (VPP+IPP) | High-normal BP/Mild Hypertension | -6.3 to -10.1 (dose-dependent) | No significant change | Dose-dependent SBP reduction | cambridge.org |
| Turpeinen et al. (2009) researchgate.netcambridge.org | Fermented milk product (VPP+IPP) | Mild Hypertension | Acute reduction in brachial SBP and DBP | Acute reduction in brachial SBP and DBP | Acute lowering of brachial SBP/DBP | researchgate.netcambridge.org |
| Meta-analysis tandfonline.com | Milk preparations (VPP+IPP) | Hypertensive subjects | -3.73 (pooled SBP) | -1.97 (pooled DBP) | Pooled effect of peptides | tandfonline.com |
Impact on Arterial Function and Stiffness
Beyond blood pressure reduction, VPP has shown beneficial effects on arterial function and stiffness. In a study involving hypertensive subjects, casein hydrolysate containing VPP and IPP significantly reduced brachial-ankle pulse wave velocity (baPWV), a marker of arterial stiffness nih.gov. The active group showed a reduction of -73.9 ± 130.0 cm/s compared to -8.4 ± 137.1 cm/s in the placebo group nih.gov. Furthermore, in animal models of hypertension, VPP treatment attenuated the increase in pulse wave velocity induced by L-NAME (a nitric oxide synthase inhibitor), suggesting a protective effect against arterial stiffening nih.gov. VPP has also been shown to enhance acetylcholine-induced vasorelaxation in isolated rat mesenteric arteries, indicating an improvement in arterial function nih.gov.
Renin-Angiotensin System (RAS) Modulation by this compound
The primary mechanism by which VPP exerts its cardiovascular effects is through the inhibition of the renin-angiotensin system (RAS) mdpi.comasahigroup-holdings.comsciopen.complos.orgnih.govresearchgate.net. As an ACE inhibitor, VPP interferes with the conversion of angiotensin I to angiotensin II mdpi.comnih.govfarmaciajournal.comahajournals.orgsigmaaldrich.com. This inhibition leads to decreased levels of angiotensin II, which in turn promotes vasodilation and reduces blood pressure helsinki.fimdpi.com. Studies also suggest that VPP may influence other components of the RAS, potentially modulating the balance between different angiotensin peptides helsinki.finih.govabdominalkey.com.
Effects on Endothelial Function
VPP has demonstrated positive effects on endothelial function, which is crucial for maintaining vascular health. Research indicates that VPP can stimulate the production of nitric oxide (NO) in human endothelial cells nih.govcaymanchem.com. NO is a potent vasodilator, and its increased production contributes to the relaxation of blood vessels and improved blood flow sigmaaldrich.com. In human studies, VPP administration has led to improved vascular endothelial function, as evidenced by enhanced reactive hyperemia, a measure of the endothelium's ability to dilate blood vessels in response to stimuli nih.gov. The improvement in reactive hyperemia was observed without significant changes in systemic blood pressure, suggesting an independent effect on endothelial function nih.gov. VPP has also been shown to attenuate arterial dysfunction in animal models, further supporting its role in promoting healthy vascular function nih.gov.
Table 2: Effects of this compound (VPP) on Arterial Function and Endothelial Function
| Study | Model/Subject | Parameter | Effect | Reference |
| Nakamura et al. (2011) nih.gov | Mild Hypertension (Human) | Brachial-ankle pulse wave velocity (baPWV) | -73.9 ± 130.0 (active) vs -8.4 ± 137.1 (placebo) | Reduced arterial stiffness |
| Jäkälä et al. (2009) nih.gov | L-NAME-treated rats | Acetylcholine-induced vasorelaxation | Significantly greater in L-NAME+VPP than L-NAME alone | Attenuated arterial dysfunction |
| Jäkälä et al. (2009) nih.gov | L-NAME-treated rats | Pulse wave velocity (PWV) | Attenuated increase in PWV | Reduced arterial stiffness |
| Hirota et al. (2007) nih.gov | Mild Hypertension (Human) | Reactive hyperemia (blood flow) | 30.0±10.4 mL/min/100 mL tissue (active) vs 20.8±6.7 mL/min/100 mL tissue (placebo) | Improved vascular endothelial function |
| Chakrabarti et al. (2015) nih.gov | Human endothelial cell cultures | Nitric Oxide (NO) production | Induced NO production | Stimulated NO production |
Metabolic Regulation and Related Disorders
Emerging research highlights VPP's potential in modulating metabolic processes, particularly concerning insulin (B600854) sensitivity and glucose metabolism.
Influence on Insulin Sensitivity and Glucose Metabolism
VPP has been investigated for its role in improving insulin sensitivity and regulating glucose metabolism, conditions often associated with metabolic syndrome and type 2 diabetes. Studies indicate that VPP can enhance insulin sensitivity in cellular models and animal studies. In diet-induced obese mice, VPP administration improved insulin sensitivity and led to a significant decrease in pro-inflammatory cytokines, such as TNF-α and IL-1β, in adipose tissue nih.govmdpi.com. This anti-inflammatory effect in adipose tissue is thought to contribute to improved metabolic health.
In vitro studies using HepG2 cells and primary hepatocytes have shown that VPP can enhance glucose consumption acs.orgnih.gov. This effect is associated with increased protein expression of p-AKT and GLUT2 in HepG2 cells, suggesting activation of the insulin/AKT signaling pathway acs.orgnih.gov. VPP has also been shown to promote adipocyte differentiation and increase the protein levels of key adipogenic regulators like c-Jun and C/EBPα in preadipocytes plos.org. Furthermore, VPP has been demonstrated to enhance insulin signaling in preadipocytes and contribute to the prevention of insulin resistance, particularly in the presence of inflammatory stimuli like tumor necrosis factor (TNF) acs.org. VPP can also enhance the expression of glucose transporter 4 (GLUT4) in adipocytes and restore glucose uptake in TNF-treated adipocytes, thereby mitigating insulin resistance acs.org. In vivo, VPP administration in mice has resulted in a reduction in blood glucose levels acs.orgnih.gov.
Table 3: Effects of this compound (VPP) on Glucose Metabolism and Insulin Sensitivity
| Study | Model/System | Parameter/Pathway | Effect | Reference |
| Jahandideh et al. (2015) nih.gov | Diet-induced obese mice | Insulin sensitivity | Improved insulin sensitivity | nih.gov |
| Jahandideh et al. (2015) nih.gov | Diet-induced obese mice | Adipose tissue inflammation | Decreased TNF-α and IL-1β expression | Reduced inflammation |
| ACS Publications / PubMed (2023) acs.orgnih.gov | HepG2 cells / Primary hepatocytes | Glucose consumption | Enhanced glucose consumption (600 μM) | Enhanced glucose uptake |
| ACS Publications / PubMed (2023) acs.orgnih.gov | HepG2 cells | Insulin signaling pathway | Increased p-AKT and GLUT2 protein expression | Activated insulin/AKT signaling |
| ACS Publications / PubMed (2023) acs.orgnih.gov | Mice | Blood glucose levels | Reduced blood glucose levels (300 μmol/kg) | Hypoglycemic effect |
| Chakrabarti et al. (2018) acs.org | 3T3-F442A preadipocytes | Insulin signaling | Enhanced insulin signaling | Enhanced insulin signaling |
| Chakrabarti et al. (2018) acs.org | TNF-treated adipocytes | Glucose transporter 4 (GLUT4) expression | Enhanced GLUT4 expression | Increased glucose uptake |
| Chakrabarti et al. (2018) acs.org | TNF-treated adipocytes | Glucose uptake | Restored glucose uptake | Prevented insulin resistance |
Effects on Adipocyte Differentiation and Functionthis compound has demonstrated a capacity to promote adipogenic differentiation in pre-adipocytes, such as the 3T3-F442A cell line. This process is characterized by an increase in intracellular lipid accumulation, a key indicator of fat cell development. Research indicates that VPP upregulates crucial transcriptional regulators of adipogenesis, including peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer binding protein alpha (C/EBPα)researchgate.netplos.orgnih.govnih.govsigmaaldrich.com. Furthermore, VPP treatment led to increased secretion of adiponectin, a beneficial adipokine known for its role in improving insulin sensitivity and promoting fatty acid oxidationplos.orgnih.govnih.govsigmaaldrich.com. These effects are comparable to those induced by insulin, suggesting potential insulin-mimetic actions that could be beneficial in conditions like insulin resistanceresearchgate.netplos.orgnih.govnih.govresearchgate.net.
Data Table 1: Impact of this compound on Adipocyte Differentiation Markers
| Marker | Control (Untreated) | This compound (50 μM, 72 hr) | Insulin (10 μg/mL, 72 hr) |
|---|---|---|---|
| Intracellular Lipid Accumulation | Baseline | Significantly Increased | Significantly Increased |
| PPARγ Expression | Baseline | Significantly Increased | Significantly Increased |
| Adiponectin Secretion | Baseline | Significantly Increased | Significantly Increased |
Note: Data presented are qualitative summaries based on research findings indicating significant increases compared to untreated controls.
Attenuation of Obesity-Induced Adipose InflammationVPP has shown efficacy in reducing inflammation within adipose tissue, particularly in models of diet-induced obesity. Studies in mice fed a high-fat diet (HFD) demonstrated that oral administration of VPP significantly decreased the accumulation of pro-inflammatory M1 macrophages in epididymal fat tissuecambridge.orgcambridge.org. This reduction in macrophage infiltration is associated with the suppression of inflammatory gene expression, including monocyte chemoattractant protein-1 (MCP-1) and CC chemokine receptor 2 (CCR2)cambridge.orgcambridge.org. VPP also attenuated the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in adipose tissuenih.govftb.com.hr. These findings suggest that VPP plays a role in mitigating the inflammatory environment characteristic of obesity-related adipose tissue dysfunction.
Data Table 2: this compound Effects on Adipose Tissue Inflammation Markers in HFD-Fed Mice
| Marker/Cell Type | HFD Control Group | HFD + this compound Group |
|---|---|---|
| M1 Macrophage Infiltration | Increased | Significantly Decreased |
| MCP-1 Expression (Adipose) | Increased | Decreased |
| TNF-α Expression (Adipose) | Increased | Decreased |
Note: Data represent findings from studies using high-fat diet models, indicating the direction of change observed with VPP treatment.
Anti-inflammatory and Immunomodulatory Actions
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)this compound has been shown to effectively modulate the expression of key pro-inflammatory cytokines. In studies involving differentiated adipocytes stimulated with TNF-α, VPP treatment led to a reduction in the release of adipokines, which are signaling molecules that can promote inflammationresearchgate.netplos.org. Specifically, VPP has been observed to decrease the expression of TNF-α and IL-1β in adipose tissuenih.govftb.com.hr. Furthermore, VPP has been demonstrated to inhibit TNF-α-mediated inflammatory effects in adipocytes, including the suppression of cytokine-induced pro-inflammatory changes and the reduction in adipokine levelsresearchgate.netplos.org.
Data Table 3: Cytokine Modulation by this compound in Inflammatory Conditions
| Cytokine | Condition/Stimulus | This compound Treatment Effect |
|---|---|---|
| TNF-α | Cytokine-stimulated adipocytes | Reduced levels |
| TNF-α | Adipose tissue (HFD model) | Decreased expression |
| IL-1β | Adipose tissue (HFD model) | Decreased expression |
Note: Data reflects the general observed effects of VPP on these cytokines in relevant experimental models.
Inhibition of Macrophage Accumulation and ActivationVPP plays a role in modulating immune cell responses, specifically by inhibiting macrophage accumulation and activation in adipose tissuecambridge.orgcambridge.orgnih.gov. In diet-induced obese mice, VPP administration was found to reduce the infiltration of pro-inflammatory M1 macrophages into fat tissuescambridge.orgcambridge.org. This action is crucial because activated macrophages in adipose tissue contribute significantly to local inflammation and the development of insulin resistance. By limiting the recruitment and activation of these immune cells, VPP helps to dampen the inflammatory cascade within adipose tissuecambridge.orgcambridge.orgnih.gov.
Data Table 4: this compound Impact on Macrophage Profiles in Adipose Tissue
| Macrophage Type | HFD Control Group | HFD + this compound Group |
|---|---|---|
| M1 Macrophages | Increased | Significantly Reduced |
Note: Data indicates the relative changes in macrophage populations observed in studies with VPP treatment.
Impact on NF-κB PathwayThe nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammatory responses, orchestrating the expression of numerous pro-inflammatory genes. VPP has been shown to inhibit the activation of this critical pathwayresearchgate.netplos.orgacs.orgcambridge.orgmdpi.com. Specifically, VPP inhibits TNF-α-mediated activation of the NF-κB pathway, which involves the degradation of IκBα and subsequent phosphorylation and nuclear translocation of the p65 subunitresearchgate.netplos.org. By attenuating NF-κB activation, VPP effectively suppresses the downstream inflammatory signaling that contributes to metabolic dysfunctionresearchgate.netplos.orgacs.orgcambridge.orgmdpi.com. This inhibition of NF-κB is considered a key mechanism underlying VPP's anti-inflammatory and insulin-sensitizing effectsacs.orgmdpi.com.
Data Table 5: this compound Effects on NF-κB Pathway Activation
| Pathway Component | Stimulus/Condition | This compound Treatment Effect |
|---|---|---|
| NF-κB Activation | TNF-α stimulation | Inhibited |
| IκBα Degradation | TNF-α stimulation | Inhibited |
Note: Data summarizes the observed effects of VPP on key components of the NF-κB signaling pathway.
Compound Name Table
| Compound Name | Abbreviation | Description |
|---|---|---|
| Valine-Proline-Proline | VPP | A milk-derived tripeptide |
| Isoleucine-Proline-Proline | IPP | A milk-derived tripeptide |
| Tumor Necrosis Factor-alpha | TNF-α | A pro-inflammatory cytokine |
| Interleukin-1 beta | IL-1β | A pro-inflammatory cytokine |
| Interleukin-6 | IL-6 | A pro-inflammatory cytokine |
| Peroxisome proliferator-activated receptor gamma | PPARγ | A nuclear receptor involved in adipogenesis |
| CCAAT/enhancer binding protein alpha | C/EBPα | A transcription factor involved in adipogenesis |
| Monocyte chemoattractant protein-1 | MCP-1 | A chemokine that attracts monocytes and macrophages |
| CC chemokine receptor 2 | CCR2 | A receptor for MCP-1 |
| Nuclear Factor kappa B | NF-κB | A transcription factor regulating inflammatory genes |
Influence on Inflammatory-Related Metabolic Pathways
This compound has demonstrated a capacity to modulate inflammatory processes through several mechanisms, impacting key signaling pathways and metabolic functions. Studies indicate that VPP can inhibit pro-inflammatory responses within adipocytes. Specifically, VPP has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression nih.gov. This inhibition contributes to the prevention of cytokine-induced pro-inflammatory changes, such as the reduction in adipokine levels nih.gov. Furthermore, VPP acts as an angiotensin-converting enzyme (ACE) inhibitor, which is a mechanism linked to the inhibition of adipose tissue inflammation nih.gov. This anti-inflammatory action in adipose tissue may contribute to improved metabolic health, with VPP and similar peptides like Ile-Pro-Pro (IPP) showing beneficial metabolic effects that may counteract metabolic dysfunction-associated steatotic liver researchgate.net.
The modulation of inflammatory pathways by VPP can be summarized as follows:
| Pathway/Process | Effect of this compound (VPP) |
| NF-κB Pathway Activation | Inhibition nih.gov |
| Cytokine-induced Pro-inflammatory Changes | Inhibition/Reduction nih.gov |
| Adipokine Levels | Reduction nih.gov |
| Adipose Inflammation | Inhibition nih.gov |
| Metabolic Dysfunction-Associated Steatotic Liver | Beneficial effects (implied) researchgate.net |
Other Reported Biological Activities
Potential Neuroprotective Effects
While direct neuroprotective studies specifically on the tripeptide this compound are less extensive in the provided literature compared to other peptides, its known bioactivities suggest potential indirect benefits. VPP, along with other milk-derived peptides like Ile-Pro-Pro (IPP), has demonstrated ACE-inhibitory activity, which is associated with hypotensive effects nih.gov. Hypertension is a risk factor for cerebrovascular damage and cognitive decline. By potentially contributing to blood pressure regulation, VPP may indirectly support cerebrovascular health. Although not directly on VPP, studies on other milk-derived peptides have shown neuroprotective effects in models of neurodegenerative diseases, suggesting a broader potential for milk peptides in supporting brain health nih.gov. The anti-inflammatory properties of VPP also suggest a potential role in mitigating neuroinflammation, a process implicated in various neurological disorders.
Effects on Gut Microbiota Composition
The gut microbiota plays a crucial role in host health, and dietary components, including peptides, can influence its composition and function. Consumption of sour milk, which contains tripeptides such as this compound (VPP) and Ile-Pro-Pro (IPP), has been associated with antihypertensive effects and is linked to the presence of ACE-inhibitory peptides frontiersin.org. Studies have indicated that hypertensive individuals often exhibit altered gut microbiota composition, characterized by reduced microbial richness and diversity frontiersin.org. While research directly detailing VPP's impact on specific bacterial taxa is limited, its presence in functional foods like sour milk suggests a potential role in modulating the gut microbial ecosystem in the context of metabolic health and disease frontiersin.org.
| Context | Observed Effect related to VPP (or VPP-containing products) |
| Sour Milk Consumption (containing VPP) & Hypertension | Associated with altered gut microbiota composition, reduced richness and diversity frontiersin.org |
| General role of gut microbiota in NCDs | Correlation between gut microbiota composition and diseases like hypertension researchgate.net |
Modulation of Short-Chain Fatty Acids
Short-chain fatty acids (SCFAs) are metabolic products of gut bacteria fermentation and are recognized for their significant roles in host metabolism and immune function nih.govnih.govresearchgate.net. Research has indicated that certain dietary interventions can lead to an increase in SCFA levels. In the context of anti-inflammatory activities, this compound (VPP), when studied alongside Ile-Pro-Pro (IPP), has been associated with a significant increase in short-chain fatty acid (SCFA) levels researchgate.net. This suggests that VPP may contribute to the modulation of the gut microbiome's metabolic output, potentially enhancing the production of beneficial SCFAs that can influence host physiology and immune responses nih.govnih.govresearchgate.net. SCFAs like valerate (B167501) and propionate (B1217596) have been noted for their beneficial effects in models of neurological conditions nih.gov.
| Context | Observed Effect related to VPP |
| Anti-inflammatory Effects (alongside IPP) | Significant increase in Short-Chain Fatty Acid (SCFA) levels researchgate.net |
| General SCFA Role | Energy sources, modulators of host metabolism and immune function nih.govnih.govresearchgate.net |
Mechanisms of Action of Val Pro Pro
Angiotensin-Converting Enzyme (ACE) Inhibition
A primary mechanism by which Val-Pro-Pro exerts its effects is through the inhibition of the Angiotensin-Converting Enzyme (ACE). nih.gov ACE is a key enzyme in the renin-angiotensin system (RAS), which plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.govwikipedia.orgconsensus.app By inhibiting ACE, VPP helps to modulate this system.
This compound acts as a competitive inhibitor of Angiotensin-Converting Enzyme 1 (ACE1). tandfonline.comresearchgate.net This mode of inhibition means that VPP binds to the active site of the enzyme, competing with the natural substrate, angiotensin I. researchgate.net This binding prevents the conversion of angiotensin I to angiotensin II. wikipedia.org The inhibitory potency of VPP against ACE has been quantified, with studies reporting an IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity—of 9 μM. medchemexpress.commedchemexpress.cn
The renin-angiotensin system includes two homologous enzymes, ACE1 and ACE2, which can have counterbalancing effects. researchgate.netnih.gov While ACE1 is primarily responsible for producing the vasoconstrictor angiotensin II, ACE2 degrades angiotensin II into angiotensin-(1-7), a peptide with vasodilatory properties. researchgate.netwikipedia.orgfrontiersin.org Research conducted on porcine ocular tissues demonstrated that this compound exhibits a significant differential inhibitory effect on these two enzymes. The study found that tripeptides, including VPP, inhibited ACE1 at a concentration one-thousandth of that needed to inhibit ACE2. researchgate.netnih.gov This selectivity suggests that VPP primarily targets the vasoconstrictive pathway of the renin-angiotensin system while having a minimal effect on the counter-regulatory, vasodilatory ACE2 pathway. nih.gov
Table 1: Comparative Inhibition of ACE1 and ACE2 by Tripeptides
| Enzyme | Inhibitory Action by this compound |
|---|---|
| ACE1 | Inhibited at a low concentration. nih.gov |
| ACE2 | Requires a concentration 1000x higher for inhibition compared to ACE1. nih.gov |
Molecular docking and computational studies have provided insights into the specific interactions between this compound and the active site of ACE. nih.govnih.gov Human somatic ACE (sACE) has two active domains: the N-terminal (nACE) and C-terminal (cACE) catalytic domains. nih.gov this compound has been shown to have a preference for the nACE domain. nih.govresearchgate.net
Docking studies reveal that VPP fits into the catalytic site of ACE, showing a high resemblance to the mode of interaction of synthetic inhibitor drugs. nih.gov The interaction involves the coordination of the peptide with the essential Zn²⁺ cofactor located within the enzyme's active site. nih.govnih.gov However, computational analysis using simplified models of the Zn²⁺-HEXXH binding motif suggests that while VPP does interact with the active site, it has a weaker affinity compared to pharmaceutical drugs like Captopril and Lisinopril. nih.gov The specific molecular interactions, including the formation of hydrogen bonds with amino acid residues within the active pocket of ACE, are crucial for its inhibitory activity. mdpi.com
Signaling Pathway Modulation
Beyond its direct enzymatic inhibition, this compound also influences cellular function by modulating intracellular signaling pathways, including those central to metabolism and cellular stress responses.
This compound has been shown to influence the Insulin (B600854)/AKT signaling pathway, which is critical for glucose metabolism. nih.gov Studies in HepG2 cells and primary hepatocytes demonstrated that VPP significantly enhanced glucose consumption. nih.gov This effect was associated with an increased protein expression of phosphorylated AKT (p-AKT), a key activated kinase in the insulin signaling cascade. nih.govresearchgate.net The activation of Akt is a crucial step that leads to the translocation of glucose transporters, like GLUT4, to the cell membrane, thereby facilitating glucose uptake. genome.jp
However, the mechanism by which VPP activates this pathway appears to be distinct from direct insulin receptor (IR) interaction. nih.govresearchgate.net While the related peptide Ile-Pro-Pro (IPP) was found to directly bind to the insulin receptor, the activity of VPP on glucose consumption was not attributed to IR binding. nih.govresearchgate.net Furthermore, in L6 rat myoblast cells, VPP was found to promote glucose uptake through the adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway, rather than the insulin signaling pathway. researchgate.netresearchgate.net This suggests that VPP's influence on glucose metabolism and the AKT pathway may be cell-type specific or occur downstream of the insulin receptor.
Table 2: Research Findings on VPP and Insulin/AKT Signaling
| Cell Type | Finding | Reference |
|---|---|---|
| HepG2 Cells | VPP enhanced glucose consumption and increased p-AKT expression. | nih.gov |
| Primary Hepatocytes | VPP significantly enhanced glucose consumption. | nih.gov |
| HepG2 Cells | VPP's effect on glucose consumption was not due to insulin receptor binding. | nih.govresearchgate.net |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis, in response to external stimuli. scienceopen.comfrontiersin.org The MAPK family includes key kinases such as ERK1/2, JNK, and p38. frontiersin.orgfrontiersin.org
Research indicates that the MAPK signaling pathway is one of the major contributors to the metabolic activity of this compound. nih.gov In a study investigating the regulation of glucose metabolism in hepatic cells, the MAPK signaling pathway, along with the AKT pathway, was identified as being significantly involved in the glucose-consuming activity of VPP. nih.gov Additionally, in a model of inflammation using bovine mammary epithelial cells, VPP was found to exert protective effects by regulating both the PI3K/AKT and MAPK signaling pathways against lipopolysaccharide (LPS)-induced inflammation. cambridge.org This suggests that VPP can modulate MAPK signaling to influence both metabolic and inflammatory responses.
Upregulation of PPARγ and Adiponectin
The tripeptide this compound (VPP) has been shown to influence key regulators of adipocyte differentiation and insulin sensitivity. Research conducted on 3T3-F442A murine pre-adipocytes demonstrated that incubation with VPP led to a significant increase in the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.govresearchgate.netresearchgate.netplos.org PPARγ is a critical transcription factor that governs adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. nih.gov Its activation is associated with beneficial metabolic effects, including anti-inflammatory and anabolic actions. nih.gov
In conjunction with the upregulation of PPARγ, VPP treatment also resulted in a corresponding increase in the secretion of adiponectin. nih.govnih.govresearchgate.netplos.org Adiponectin is a beneficial adipokine, a hormone released from fat tissue, that plays a crucial role in regulating glucose levels and fatty acid breakdown. nih.gov The observed effects of VPP on both PPARγ and adiponectin were comparable to those induced by insulin, which was used as a positive control in these studies. nih.govresearchgate.netresearchgate.net These findings suggest that VPP may contribute to enhancing anti-inflammatory pathways and exert insulin-mimetic adipogenic effects. nih.govnih.gov
Table 1: Effect of this compound on Adipocyte Differentiation Markers This table is interactive. You can sort and filter the data by clicking on the headers.
| Compound | Cell Line | Observation | Associated Effects | Reference |
|---|---|---|---|---|
| This compound | 3T3-F442A murine pre-adipocytes | Upregulation of PPARγ expression | Increased adiponectin secretion, insulin-mimetic effects | nih.govnih.govresearchgate.netresearchgate.netplos.org |
| This compound | 3T3-F442A murine pre-adipocytes | Increased adiponectin secretion | Upregulation of PPARγ, beneficial adipogenic differentiation | nih.govnih.govresearchgate.netplos.org |
Influence on Glucose Transporter Expression (e.g., GLUT4)
This compound has been found to play a role in glucose metabolism by influencing the expression of glucose transporters. Specifically, studies have shown that VPP can enhance the expression of glucose transporter 4 (GLUT4) in adipocytes. chemsrc.comgenscript.commedchemexpress.comnih.gov GLUT4 is an insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle (skeletal and cardiac). Its primary function is to facilitate the uptake of glucose from the bloodstream into these cells.
In studies involving adipocytes treated with tumor necrosis factor (TNF), a pro-inflammatory cytokine known to induce insulin resistance, VPP was able to restore glucose uptake. genscript.comnih.gov This suggests that VPP's ability to enhance GLUT4 expression may help to counteract impairments in insulin signaling. genscript.comnih.gov By promoting the presence of GLUT4, VPP contributes to the maintenance of glucose homeostasis.
Table 2: Influence of this compound on GLUT4 Expression This table is interactive. You can sort and filter the data by clicking on the headers.
| Compound | Cell Model | Key Finding | Implication | Reference |
|---|---|---|---|---|
| This compound | Adipocytes | Enhanced expression of GLUT4 | Improved glucose uptake | chemsrc.comgenscript.commedchemexpress.comnih.gov |
| This compound | TNF-treated adipocytes | Restored glucose uptake | Counteracts impairments in insulin signaling | genscript.comnih.gov |
Interactions with the Vagus Nerve and Autonomic Neurotransmission
Research in spontaneously hypertensive rats (SHR) has revealed a connection between this compound and the autonomic nervous system, specifically involving the vagus nerve. nih.gov The vagus nerve is a critical component of the parasympathetic nervous system, which regulates a wide array of involuntary bodily functions. frontiersin.orgvagustim.io Studies have shown that gastric administration of VPP resulted in a significant reduction in cutaneous arterial sympathetic nerve activity (CASNA). nih.gov
This effect on sympathetic nerve activity was demonstrated to be dependent on the vagus nerve, as the reduction in CASNA was eliminated following a sub-diaphragmatic vagotomy (a procedure that severs the vagus nerve below the diaphragm). nih.gov These findings suggest that VPP's mechanism of action involves signaling through the stomach and the afferent (sensory) fibers of the vagus nerve, which in turn influences autonomic neurotransmission. nih.gov It is important to note that this effect was observed with gastric administration but not with duodenal administration, indicating a specific site of action within the gastrointestinal tract. nih.gov
Enzymatic Stability and Bioavailability Considerations
Resistance to Gastrointestinal Proteolytic Degradation
A critical factor for the biological activity of orally ingested peptides is their ability to resist degradation by digestive enzymes in the gastrointestinal tract. researchgate.nethogrefe.comcambridge.orgdoi.org this compound exhibits a notable resistance to proteolytic degradation. hogrefe.comcambridge.orgresearchgate.net This stability is largely attributed to its specific amino acid sequence, particularly the presence of proline residues. hogrefe.comcambridge.orgnih.gov
Peptides containing proline, especially at the C-terminus, are known to be less susceptible to hydrolysis by various gastrointestinal proteases. hogrefe.comcambridge.orgresearchgate.net The structure of proline introduces a kink in the peptide chain, which can sterically hinder the access of digestive enzymes. researchgate.net This resistance to degradation is considered an essential prerequisite for VPP to exert its biological effects in vivo, as it allows the tripeptide to remain intact until it can be absorbed. hogrefe.comresearchgate.net While some degradation may still occur, VPP is considered more resistant to further breakdown compared to many other bioactive peptides. researchgate.net
Absorption and Systemic Distribution
Following oral administration, for this compound to be effective, it must be absorbed from the gastrointestinal tract into the systemic circulation. Studies have shown that VPP can be absorbed intact. hogrefe.comcambridge.org Research using Caco-2 cell monolayers, a model of the human intestinal epithelium, has demonstrated that VPP can be transported across this barrier, likely through paracellular diffusion. researchgate.net
Once absorbed, VPP has been detected in the bloodstream and has been found to accumulate in various tissues. hogrefe.comresearchgate.net However, the absolute bioavailability of VPP has been reported to be relatively low. doi.orgresearchgate.netnih.gov Studies in pig models indicated a bioavailability of less than 0.1% when administered in a saline solution, with a short half-life. doi.orgresearchgate.net The presence of other dietary components, such as a protein matrix, has been shown to prolong its absorption and increase its systemic bioavailability. nih.govnih.gov For instance, the portal availability of VPP was significantly higher when part of a casein hydrolysate compared to its synthetic form. nih.govnih.gov
Table 3: Bioavailability of this compound This table is interactive. You can sort and filter the data by clicking on the headers.
| Administration Route | Model | Matrix | Bioavailability Finding | Reference |
|---|---|---|---|---|
| Oral | Pig | Saline Solution | < 0.1% | doi.orgresearchgate.net |
| Oral | Pig | Casein Hydrolysate | Increased portal and systemic bioavailability | nih.govnih.gov |
| In vitro | Caco-2 cells | N/A | Transported intact via paracellular diffusion | researchgate.net |
Impact of Proline Residues on Stability
The stability of this compound is significantly influenced by the presence of its two proline residues. hogrefe.comcambridge.org Proline is unique among the standard amino acids because its side chain is a cyclic structure that bonds back to the backbone nitrogen atom. researchgate.netoup.comresearchgate.net This forms a rigid five-membered pyrrolidine (B122466) ring, which has several consequences for the peptide's structure and stability. researchgate.netoup.com
The rigidity of the proline ring restricts the conformational flexibility of the peptide backbone. researchgate.netoup.com This reduced flexibility decreases the conformational entropy of the unfolded state of the peptide, which can thermodynamically stabilize its structure. researchgate.netoup.com Furthermore, the Xaa-Pro peptide bond (where Xaa is any amino acid) can exist in both cis and trans conformations, unlike most other peptide bonds which strongly favor the trans form. researchgate.netnih.gov The presence of proline residues, particularly in a Pro-Pro sequence, makes the peptide chain more resistant to the action of peptidases, which are enzymes that break down peptides. hogrefe.comcambridge.org This inherent structural feature is a key reason for VPP's resistance to gastrointestinal degradation. hogrefe.com
Proposed Receptor and Binding Mechanisms
The mechanisms through which this compound exerts its biological effects are multifaceted and involve interactions with various molecular targets. Research has explored its binding to specific receptors and utilized computational models to understand these interactions at a molecular level.
While initially identified as an ACE inhibitor, the effects of this compound extend beyond this single mechanism, suggesting interactions with other receptors and signaling pathways. medchemexpress.comselleckchem.comresearchgate.net
Anti-inflammatory Pathways: Studies have shown that VPP can modulate inflammatory responses. For instance, it can attenuate the c-Jun N-terminal kinase (JNK) signaling pathway in monocytes, which is involved in inflammation. researchgate.netnih.gov This suggests a distinct anti-inflammatory effect separate from its ACE inhibitory activity. nih.gov Additionally, VPP has been found to inhibit the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation, by preventing the phosphorylation of the p65 subunit. nih.gov In the context of lipopolysaccharide-induced inflammation, VPP has been shown to exert protective effects by regulating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) and mitogen-activated protein kinase (MAPK) signaling pathways. cambridge.orgacademax.com
Metabolic Regulation: Research indicates that VPP can influence glucose metabolism. While the tripeptide Ile-Pro-Pro (IPP) has been shown to directly interact with the insulin receptor, the activity of VPP on glucose consumption is not attributed to this direct binding. acs.org Instead, it is proposed that the AKT and MAPK signaling pathways are major contributors to VPP's effects on glucose consumption. acs.org
Interaction with Promoter Regions of Genes: A novel area of investigation has explored the interaction of VPP with the minimal promoter regions of specific genes. Studies have demonstrated that VPP can bind to the nitrogenous base sequences of the promoter regions for the superoxide (B77818) dismutase (SOD) and catalase (CAT) genes. rsc.orgnih.gov This interaction, facilitated by hydrogen bonds, suggests a potential role for VPP in regulating the expression of these crucial antioxidant enzymes. rsc.orgnih.govresearchgate.net
Molecular docking studies have been instrumental in elucidating the binding interactions between this compound and its molecular targets. These computational simulations provide insights into the binding affinity and the specific residues involved in the interaction.
Angiotensin-Converting Enzyme (ACE): Molecular docking studies have been performed to understand the interaction between VPP and ACE. These studies have provided a quantitative measure of the binding, with one study reporting an Atomic Contact Energy of 262.56 for the ACE-VPP complex. academicjournals.org The primary mode of interaction is the coordination of the peptide with the Zn²⁺ ion within the active site of ACE. researchgate.net The peptide bond between valine and proline in VPP is often modeled in a cis configuration, which is considered more likely for X-Pro type peptide bonds. researchgate.net
Fibronectin: In studies investigating the anti-inflammatory effects of VPP in bovine mastitis, fibronectin was identified as a key hub protein. Molecular docking combined with molecular dynamics simulations has been used to explore the interaction between VPP and fibronectin, suggesting its role in mediating the protective effects of the peptide. cambridge.orgacademax.com
DNA Promoter Regions: Docking simulations have been employed to explain the experimental observation of VPP binding to the promoter regions of the SOD and CAT genes. These simulations show that VPP, due to its low molecular weight and polar functional groups, can form hydrogen bonds with the DNA structures, resulting in favorable free energy values for the interaction. rsc.orgnih.govresearchgate.net
The binding affinity of VPP for ACE has been determined experimentally, with a reported IC50 value of 9 μM. medchemexpress.comselleckchem.comchemsrc.com
Table of Research Findings on this compound Binding Mechanisms
| Target | Investigative Method | Key Findings | Reference(s) |
|---|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | Molecular Docking | VPP interacts with the Zn²⁺-HEXXH binding motif in the ACE active site. | researchgate.net |
| Atomic Contact Energy for ACE-VPP complex is 262.56. | academicjournals.org | ||
| In Vitro Assay | IC50 of 9 μM. | medchemexpress.comselleckchem.comchemsrc.com | |
| JNK Signaling Pathway | Cell-based Assays | VPP suppresses PMA-induced phosphorylation of JNK in THP-1 cells. | nih.gov |
| NF-κB Signaling Pathway | Cell-based Assays | VPP inhibits TNFα-dependent activation of NF-κB by attenuating p65 phosphorylation. | nih.gov |
| PI3K/AKT & MAPK Pathways | RNA-seq, Cell-based Assays | VPP regulates these pathways in response to LPS-induced inflammation. | cambridge.orgacademax.com |
| SOD and CAT Gene Promoters | QCM-D, Molecular Docking | VPP interacts with the minimal promoter regions via hydrogen bonds. | rsc.orgnih.gov |
Sources and Production of Val Pro Pro for Research
Synthetic Production and Analogues
Development of Delivery Systems (e.g., Nanoparticles) for Bioavailability Enhancement
The therapeutic efficacy of Val-Pro-Pro (VPP), like many bioactive peptides, is significantly hampered by its poor oral bioavailability. This limitation stems primarily from degradation within the gastrointestinal (GI) tract by enzymes and acids, coupled with low permeability across the intestinal epithelial barrier semanticscholar.orgfrontiersin.orgahajournals.orgnih.govdntb.gov.uaresearchgate.net. To overcome these challenges and unlock the full potential of VPP for therapeutic applications, researchers have focused on developing advanced delivery systems, particularly nanoparticle-based formulations. These systems are designed to protect the peptide from degradation, facilitate its absorption, and achieve sustained release, thereby enhancing its bioavailability and prolonging its biological activity semanticscholar.orgahajournals.orgresearchgate.netnih.govmdpi.comnih.govdrug-dev.comnanoscience.com.
Nanoparticle Formulation Strategies
Nanoparticle encapsulation offers a promising approach to shield VPP from the harsh conditions of the GI tract and improve its transit across intestinal membranes. Various types of nanoparticles have been explored for the delivery of VPP and related antihypertensive peptides, each employing different materials and fabrication techniques to achieve optimal encapsulation and release profiles.
Poly-(lactic-co-glycolic) acid (PLGA) Nanoparticles: PLGA nanoparticles have been investigated as a robust system for oral peptide delivery. For instance, Val-Leu-Pro-Val-Pro (VP5), a well-characterized antihypertensive peptide structurally related to VPP, was successfully encapsulated into PLGA nanoparticles (VP5-NPs) semanticscholar.org. These formulations achieved a high entrapment efficiency (EE) of approximately 87.37% ± 0.92% and exhibited a particle size of 223.7 ± 2.3 nm semanticscholar.org. In vitro studies demonstrated sustained release of VP5 from these nanoparticles, contributing to a prolonged antihypertensive effect in vivo semanticscholar.org. Similarly, other PLGA-based nanoparticles, such as those co-formulated with Eudragit S100 polymer, were developed to protect peptides like Val-Leu-Pro-Val-Pro-Arg from degradation in the acidic GI environment, enabling them to be suitable for oral administration and extending their duration of action to approximately 30 hours ahajournals.orgnih.gov.
Folate-Decorated Lipid Nanoparticles: Lipid-based nanoparticle systems have also shown significant promise. Folate-decorated lipid nanoparticles (FA-VP5-LNPs) were developed for the oral delivery of VP5. These hybrid systems demonstrated high stability and controlled release characteristics nih.gov. Crucially, in vivo studies revealed a substantial enhancement in oral absorption, with the AUC0-72h of FA-VP5-LNPs being approximately 30.71-fold higher than that of free VP5 nih.gov. This significant increase in bioavailability highlights the potential of functionalized lipid nanoparticles to overcome intestinal barriers and improve peptide delivery.
Chitosan-Zein Nanoparticles: Another strategy involves the use of composite nanoparticle systems. Chitosan nanoparticles coated with zein (B1164903) (CZ NP) were formulated for the delivery of antihypertensive tripeptides such as Ile-Pro-Pro (IPP) and Leucine-Lysine-Proline (LKP), which share similar delivery challenges with VPP mdpi.com. The addition of zein coating significantly improved the encapsulation efficiency to over 80% mdpi.com. These CZ NPs exhibited controlled release profiles, with approximately 20% cumulative release in simulated gastric fluid after 2 hours and about 90% release in simulated intestinal fluid after 6 hours mdpi.com. This controlled release mechanism contributes to prolonged peptide exposure for intestinal uptake, leading to sustained blood pressure reduction.
Key Findings in Nanoparticle Delivery Systems
The development of nanoparticle delivery systems for this compound and related peptides has yielded promising results in enhancing bioavailability and prolonging therapeutic effects. Table 1 summarizes key findings from studies investigating these delivery systems.
| Nanoparticle System | Encapsulated Peptide(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Bioavailability Enhancement (Fold Increase) | Key Outcome / Reference |
| PLGA Nanoparticles (VP5-NPs) | VP5 | 223.7 ± 2.3 | 87.37 ± 0.92 | Not directly quantified, sustained release | Sustained release in vitro, 96h antihypertensive effect in vivo semanticscholar.org |
| Folate-Lipid Nanoparticles (FA-VP5-LNPs) | VP5 | Not specified | Not specified | ~30.71 (AUC0-72h) | Superior oral absorption, prolonged antihypertensive effect (six days) nih.gov |
| Chitosan-Zein Nanoparticles (CZ NP) | IPP / LKP | 200–400 | >80 | Not directly quantified, sustained release | Controlled release (2h/20% in SGF, 6h/90% in SIF), sustained BP reduction (up to 8h) mdpi.com |
| mPEG-PLGA-PLL Nanoparticles | Val-Leu-Pro-Val-Pro-Arg | Not specified | Not specified | Not directly quantified, prolonged duration | Extended duration of BP lowering effect (~30 hours) ahajournals.orgnih.gov |
These advancements in nanoparticle technology demonstrate a significant potential to overcome the inherent limitations of oral peptide delivery, paving the way for more effective therapeutic strategies utilizing this compound.
Compound Names Mentioned:
| Compound Name | Abbreviation |
| This compound | VPP |
| Val-Leu-Pro-Val-Pro | VLPVP / VP5 |
| Val-Leu-Pro-Val-Pro-Arg | |
| Ile-Pro-Pro | IPP |
| Leucine-Lysine-Proline | LKP |
| Poly-(lactic-co-glycolic) acid | PLGA |
| Folate-decorated lipid nanoparticles | FA-VP5-LNPs |
| Chitosan-Zein Nanoparticles | CZ NP |
| This compound nanoparticles | VP5-NPs |
| mPEG-PLGA-PLL nanoparticles | |
| Valsartan | |
| Irbesartan | |
| Carvedilol | |
| Isradipine | |
| Hydrochlorothiazide | |
| Ramipril | |
| Captopril | |
| Insulin (B600854) | |
| Nitrendipine | |
| Methylprednisolone acetate | |
| Angiotensin II | Ang II |
| Tumor necrosis factor α | TNF-α |
| Interleukin-1 beta | IL-1β |
| CC chemokine ligand 5 | |
| Green fluorescent protein | GFP |
| Angiotensin-converting enzyme | ACE |
| Human umbilical vein endothelial cells | HUVECs |
| Vascular smooth muscle cells | VSMCs |
| 3T3-L1 adipocytes | |
| RAW264 macrophages | |
| Caco-2 cell monolayers | |
| HT29 cells | |
| Simulated gastric fluid | SGF |
| Simulated intestinal fluid | SIF |
| Area Under the Curve (0-72 hours) | AUC0-72h |
| Polyethylene glycol-poly(lactic-co-glycolic acid)-poly(L-lysine) | mPEG-PLGA-PLL |
The therapeutic efficacy of this compound (VPP), like many bioactive peptides, is significantly hampered by its poor oral bioavailability. This limitation stems primarily from degradation within the gastrointestinal (GI) tract by enzymes and acids, coupled with low permeability across the intestinal epithelial barrier semanticscholar.orgfrontiersin.orgahajournals.orgnih.govdntb.gov.uaresearchgate.net. To overcome these challenges and unlock the full potential of VPP for therapeutic applications, researchers have focused on developing advanced delivery systems, particularly nanoparticle-based formulations. These systems are designed to protect the peptide from degradation, facilitate its absorption, and achieve sustained release, thereby enhancing its bioavailability and prolonging its biological activity semanticscholar.orgahajournals.orgresearchgate.netnih.govmdpi.comnih.govdrug-dev.comnanoscience.com.
Nanoparticle Formulation Strategies
Nanoparticle encapsulation offers a promising approach to shield VPP from the harsh conditions of the GI tract and improve its transit across intestinal membranes. Various types of nanoparticles have been explored for the delivery of VPP and related antihypertensive peptides, each employing different materials and fabrication techniques to achieve optimal encapsulation and release profiles.
Poly-(lactic-co-glycolic) acid (PLGA) Nanoparticles: PLGA nanoparticles have been investigated as a robust system for oral peptide delivery. For instance, Val-Leu-Pro-Val-Pro (VP5), a well-characterized antihypertensive peptide structurally related to VPP, was successfully encapsulated into PLGA nanoparticles (VP5-NPs) semanticscholar.org. These formulations achieved a high entrapment efficiency (EE) of approximately 87.37% ± 0.92% and exhibited a particle size of 223.7 ± 2.3 nm semanticscholar.org. In vitro studies demonstrated sustained release of VP5 from these nanoparticles, contributing to a prolonged antihypertensive effect in vivo semanticscholar.org. Similarly, other PLGA-based nanoparticles, such as those co-formulated with Eudragit S100 polymer, were developed to protect peptides like Val-Leu-Pro-Val-Pro-Arg from degradation in the acidic GI environment, enabling them to be suitable for oral administration and extending their duration of action to approximately 30 hours ahajournals.orgnih.gov.
Folate-Decorated Lipid Nanoparticles: Lipid-based nanoparticle systems have also shown significant promise. Folate-decorated lipid nanoparticles (FA-VP5-LNPs) were developed for the oral delivery of VP5. These hybrid systems demonstrated high stability and controlled release characteristics nih.gov. Crucially, in vivo studies revealed a substantial enhancement in oral absorption, with the AUC0-72h of FA-VP5-LNPs being approximately 30.71-fold higher than that of free VP5 nih.gov. This significant increase in bioavailability highlights the potential of functionalized lipid nanoparticles to overcome intestinal barriers and improve peptide delivery.
Chitosan-Zein Nanoparticles: Another strategy involves the use of composite nanoparticle systems. Chitosan nanoparticles coated with zein (CZ NP) were formulated for the delivery of antihypertensive tripeptides such as Ile-Pro-Pro (IPP) and Leucine-Lysine-Proline (LKP), which share similar delivery challenges with VPP mdpi.com. The addition of zein coating significantly improved the encapsulation efficiency to over 80% mdpi.com. These CZ NPs exhibited controlled release profiles, with approximately 20% cumulative release in simulated gastric fluid after 2 hours and about 90% release in simulated intestinal fluid after 6 hours mdpi.com. This controlled release mechanism contributes to prolonged peptide exposure for intestinal uptake, leading to sustained blood pressure reduction.
Key Findings in Nanoparticle Delivery Systems
The development of nanoparticle delivery systems for this compound and related peptides has yielded promising results in enhancing bioavailability and prolonging therapeutic effects. Table 1 summarizes key findings from studies investigating these delivery systems.
| Nanoparticle System | Encapsulated Peptide(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Bioavailability Enhancement (Fold Increase) | Key Outcome / Reference |
| PLGA Nanoparticles (VP5-NPs) | VP5 | 223.7 ± 2.3 | 87.37 ± 0.92 | Not directly quantified, sustained release | Sustained release in vitro, 96h antihypertensive effect in vivo semanticscholar.org |
| Folate-Lipid Nanoparticles (FA-VP5-LNPs) | VP5 | Not specified | Not specified | ~30.71 (AUC0-72h) | Superior oral absorption, prolonged antihypertensive effect (six days) nih.gov |
| Chitosan-Zein Nanoparticles (CZ NP) | IPP / LKP | 200–400 | >80 | Not directly quantified, sustained release | Controlled release (2h/20% in SGF, 6h/90% in SIF), sustained BP reduction (up to 8h) mdpi.com |
| mPEG-PLGA-PLL Nanoparticles | Val-Leu-Pro-Val-Pro-Arg | Not specified | Not specified | Not directly quantified, prolonged duration | Extended duration of BP lowering effect (~30 hours) ahajournals.orgnih.gov |
These advancements in nanoparticle technology demonstrate a significant potential to overcome the inherent limitations of oral peptide delivery, paving the way for more effective therapeutic strategies utilizing this compound.
Research Methodologies and Models in Val Pro Pro Studies
In Vitro Experimental Approaches
In vitro studies are fundamental for isolating and characterizing the specific effects of Val-Pro-Pro at the molecular and cellular levels. These controlled laboratory experiments provide a foundational understanding of its biological activities.
Enzyme Inhibition Assays (e.g., ACE Activity Determination)
A primary area of investigation for this compound is its ability to inhibit the angiotensin-converting enzyme (ACE). oatext.com ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. genscript.com Enzyme inhibition assays are employed to quantify the inhibitory potential of VPP.
These assays typically involve incubating ACE with its substrate in the presence and absence of VPP. The extent of inhibition is determined by measuring the rate of product formation. researchgate.nettandfonline.com The concentration of VPP required to inhibit 50% of ACE activity is known as the IC50 value. For VPP, the IC50 value for ACE inhibition has been reported to be 9 μM. medchemexpress.com
Studies have compared the ACE inhibitory activity of VPP with other bioactive peptides and standard ACE inhibitors like captopril. nih.govnih.gov Research has also examined ACE1 and ACE2 activities in various tissues and the inhibitory effects of tripeptides including VPP. nih.gov The results from these assays consistently demonstrate that VPP acts as a competitive inhibitor of ACE. tandfonline.com
Cell Culture Models (e.g., 3T3-L1 Adipocytes, RAW264 Macrophages, HepG2 Cells)
Cell culture models are instrumental in elucidating the cellular mechanisms of this compound. Various cell lines are used to study its effects on different physiological processes.
3T3-L1 and 3T3-F442A Adipocytes: These murine pre-adipocyte cell lines are widely used to study adipocyte differentiation and metabolism. plos.orgmdpi.com Studies have shown that VPP can promote the differentiation of these cells into mature adipocytes, characterized by lipid accumulation and the expression of adipogenic markers. nih.govresearchgate.netnih.gov Additionally, VPP has been observed to inhibit inflammation in adipocytes, particularly in co-cultures with macrophages. nih.govresearchgate.net
RAW264.7 Macrophages: This murine macrophage cell line is a common model for studying inflammation. nih.gov Research has demonstrated that VPP can attenuate inflammatory responses in RAW264.7 cells, often in co-culture with adipocytes. nih.govresearchgate.net This includes the reduced expression of pro-inflammatory cytokines. imrpress.com
HepG2 Cells: This human hepatoma cell line is a valuable model for investigating hepatic glucose and lipid metabolism. mdpi.comnih.gov Studies using HepG2 cells have shown that VPP can enhance glucose consumption and regulate the activity of enzymes involved in glucose metabolism. nih.govacs.orgresearchgate.net
Other Cell Lines: The effects of VPP have also been explored in other cell types, including human umbilical vein endothelial cells (HUVECs) to study monocyte adhesion and vascular inflammation. nih.gov
Studies on Specific Cellular Pathways (e.g., NF-κB, AKT, MAPK)
To understand the molecular mechanisms behind its observed cellular effects, research on this compound has delved into its influence on specific signaling pathways.
NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammation. genscript.comnih.gov Studies have shown that VPP can inhibit the activation of the NF-κB pathway in various cell types, including adipocytes and macrophages. plos.orgnih.gov This inhibition is thought to contribute to the anti-inflammatory properties of VPP. doaj.org
AKT Pathway: The protein kinase B (AKT) signaling pathway is involved in multiple cellular processes, including glucose metabolism and cell survival. nih.govsci-hub.seresearchgate.net Research indicates that VPP can modulate the AKT pathway, leading to increased glucose consumption in hepatic cells. nih.govacs.org
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a role in cellular responses to a variety of stimuli and is involved in inflammation. cambridge.org Investigations have revealed that VPP can influence the MAPK signaling pathway, contributing to its effects on glucose metabolism and inflammation. nih.govacs.orgnih.gov
Investigations on Glucose Uptake and Adipocyte Differentiation
The effects of this compound on glucose metabolism and adipogenesis are significant areas of research.
Glucose Uptake: Studies have demonstrated that VPP can enhance glucose uptake in various cell types. nih.gov For instance, research using L6 myotubes has explored the potential of VPP and its analogues to improve glucose uptake. researchgate.netacs.org In HepG2 cells, VPP has been shown to increase glucose consumption. nih.govacs.org
Adipocyte Differentiation: VPP has been found to promote the differentiation of pre-adipocytes into mature adipocytes. nih.govresearchgate.netnih.govjst.go.jp This process, known as adipogenesis, is characterized by the accumulation of intracellular lipids and the expression of specific transcription factors like peroxisome proliferator-activated receptor gamma (PPARγ). plos.orgnih.govresearchgate.net
Degradation Studies with Digestive Enzymes
For an orally ingested peptide to be effective, it must resist degradation by digestive enzymes. In vitro digestion models are used to assess the stability of this compound in the gastrointestinal tract. These studies have shown that VPP is relatively resistant to hydrolysis by digestive enzymes. nih.gov This resistance is considered a crucial factor for its bioavailability and subsequent physiological effects after oral consumption. nih.govmdpi.com
In Vivo Animal Models
While in vitro studies provide valuable mechanistic insights, in vivo animal models are essential for understanding the physiological effects of this compound in a whole-organism context. Animal models of diet-induced obesity have been used to investigate the effects of VPP on insulin (B600854) sensitivity and adipose tissue inflammation. nih.gov In these studies, administration of VPP was found to improve insulin sensitivity and reduce the expression of inflammatory markers in adipose tissue. nih.gov Furthermore, animal models have been employed to assess the impact of VPP on blood glucose levels. nih.govacs.org
Table of Research Findings for this compound
| Research Area | Model System | Key Findings | Citations |
|---|---|---|---|
| Enzyme Inhibition | ACE Inhibition Assay | VPP inhibits ACE with an IC50 of 9 μM. | medchemexpress.com |
| Inflammation | 3T3-L1 Adipocytes & RAW264 Macrophages | VPP attenuates inflammatory responses and inhibits the NF-κB pathway. | plos.orgnih.govnih.gov |
| Glucose Metabolism | HepG2 Cells | VPP enhances glucose consumption and modulates the AKT and MAPK pathways. | nih.govacs.org |
| Adipocyte Differentiation | 3T3-L1/3T3-F442A Pre-adipocytes | VPP promotes adipogenesis and upregulates PPARγ expression. | plos.orgnih.govresearchgate.net |
| Digestive Stability | In Vitro Digestion Model | VPP is resistant to degradation by digestive enzymes. | nih.gov |
| Insulin Sensitivity | Diet-Induced Obese Mice | VPP improves insulin sensitivity and reduces adipose inflammation. | nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Captopril |
| Angiotensin-converting enzyme |
| Peroxisome proliferator-activated receptor gamma |
| Nuclear factor kappa B |
| Protein kinase B |
Computational and Modeling Approaches
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), such as an enzyme. This approach has been instrumental in understanding the interaction between this compound and its primary target, the Angiotensin-Converting Enzyme (ACE).
Molecular docking studies have been performed to model the interaction between VPP and the active site of ACE. academicjournals.org These studies provide a quantitative measure of the binding affinity, often expressed as an Atomic Contact Energy. For VPP, a favorable atomic contact energy has been calculated, ensuring that the tripeptide is able to inhibit the activity of ACE. academicjournals.org Computational methods, such as Density Functional Theory (DFT), have been applied to simplified models of the Zn²⁺-HEXXH binding motif of ACE. These models have shown that while pharmaceutical drugs like Captopril and Lisinopril have a significant affinity for the active site, VPP exhibits a weaker, yet still present, affinity. nih.govresearchgate.net These computational approaches help to elucidate the thermodynamic aspects of how VPP coordinates with the zinc ion in the ACE active site, providing a molecular-level understanding of its inhibitory mechanism. nih.govresearchgate.net
Density Functional Theory (DFT) for Binding Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound (VPP), DFT has been employed to analyze its binding affinity, particularly to the Angiotensin-Converting Enzyme (ACE). researchgate.netresearchgate.net
DFT calculations have been applied to simplified models of the Zn²⁺-HEXXH binding motif found in ACE to assess the binding capabilities of VPP. researchgate.net These in silico studies help to understand the thermodynamic aspects of how VPP interacts with the active site of ACE. researchgate.net Research has indicated that while VPP does show an affinity for the ACE active site, it is weaker compared to some pharmaceutical drugs like Captopril and Lisinopril. researchgate.net The insights gained from DFT can aid in the design and development of new, more potent ACE inhibitors. researchgate.net
The binding affinity of various amino acids to gold clusters has also been studied using DFT, providing a ranking of interaction strength. acs.org While not directly focused on the VPP tripeptide, this research demonstrates the utility of DFT in predicting molecular interactions. acs.org
Predictive Modeling for Antidiabetic Targets
Predictive modeling, including machine learning and quantitative structure-activity relationship (QSAR) models, is increasingly used to identify and assess the potential of bioactive compounds for therapeutic purposes, including antidiabetic effects. mdpi.comjmir.org
For instance, machine learning models have been developed to predict the drug choices of endocrinologists for diabetes treatment with high accuracy. jmir.org These models use patient data to forecast prescriptions for various diabetes drugs. jmir.org Similarly, predictive models have been created to assess the risk of diabetic retinopathy by incorporating amino acid profiles. frontiersin.org
In the context of bioactive peptides, in silico tools like ToxinPred can be used to predict the toxicity of peptides. mdpi.com Furthermore, the potential biological activity of peptides can be forecasted based on the frequency of bioactive fragments in a protein sequence and known IC₅₀ or EC₅₀ values from existing literature. mdpi.com Molecular docking studies, a form of predictive modeling, have been used to investigate the binding of compounds to antidiabetic targets such as α-amylase and α-glucosidase. biotechnologia-journal.org
While direct predictive modeling studies specifically targeting this compound for its antidiabetic potential are emerging, the methodologies are well-established. For example, in silico analyses have been used to predict the binding of other peptides to key targets in diabetic pathways, such as the PI3K-Akt signaling pathway. researchgate.net These computational approaches are valuable for screening and identifying promising candidate compounds for further in vitro and in vivo testing. biotechnologia-journal.org
Analytical and Detection Techniques
Liquid Chromatography–Mass Spectrometry (LC–MS) for Quantitative Determination
Liquid Chromatography–Mass Spectrometry (LC–MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a key method for the quantitative determination of this compound in various matrices, particularly in dairy products. researchgate.netnih.gov
The method's high sensitivity and selectivity allow for the detection and quantification of VPP, even in complex mixtures. researchgate.net For instance, an LC-MS method was successfully developed for the quantitative analysis of VPP and another bioactive peptide, Ile-Pro-Pro (IPP), in casein hydrolysates. researchgate.net This method demonstrated good precision, linearity, recovery, and reproducibility. researchgate.net In validation studies, the recovery rates for VPP were consistently high, ranging from 99.1% to 105.7% at various concentrations. researchgate.net
LC-MS/MS, a tandem mass spectrometry approach, further enhances the specificity and sensitivity of detection and is widely used in proteomics and the analysis of bioactive peptides. mdpi.comnih.gov This technique has been instrumental in identifying VPP in fermented dairy products like yoghurt. helsinki.fi The use of an internal standard, such as Ala-Pro-Pro, can improve the accuracy of quantification. researchgate.net
Table 1: LC-MS Validation Data for this compound Quantification
| Added VPP (µg/ml) | Recovery (%) |
|---|---|
| 3.6 | 103.5 |
| 7.2 | 101.3 |
| 12.0 | 105.7 |
| 24.0 | 103.0 |
| 36.0 | 99.3 |
| 48.0 | 99.1 |
Data sourced from validation studies of an LC-MS method for VPP in casein hydrolyzate. researchgate.net
Western Blot Analysis for Protein Expression
Western Blot, or immunoblotting, is a widely used technique to detect and quantify specific proteins in a sample. numberanalytics.com This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the target protein. numberanalytics.com
In studies involving this compound, Western Blotting has been used to investigate its effects on the expression of various proteins. For example, research on 3T3-F442A murine pre-adipocytes used Western Blot analysis to show that VPP treatment led to an upregulation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipocyte differentiation. plos.org In the same study, Western Blotting was employed to measure the levels of other proteins involved in adipogenesis, such as c-Jun and C/EBPα, and to assess the activation of the pro-inflammatory NF-κB pathway by looking at IκBα degradation and p65 phosphorylation. plos.orgnih.gov
The technique is semi-quantitative, providing information on the relative changes in protein expression between different samples or conditions. bio-rad.com To ensure accuracy, loading controls, such as housekeeping proteins like α-tubulin, are used to normalize the data. plos.orgbio-rad.com
Table 2: Proteins Analyzed by Western Blot in this compound Studies
| Target Protein | Biological Process Investigated | Cell Line |
|---|---|---|
| PPARγ | Adipocyte Differentiation | 3T3-F442A |
| c-Jun | Adipocyte Differentiation | 3T3-F442A |
| C/EBPα | Adipocyte Differentiation | 3T3-F442A |
| IκBα | Inflammation (NF-κB pathway) | 3T3-F442A |
| p65 (phosphorylated) | Inflammation (NF-κB pathway) | 3T3-F442A |
Information compiled from studies on the effects of VPP on adipocytes. plos.orgnih.gov
16S rDNA Sequencing for Microbiota Analysis
16S ribosomal DNA (rDNA) sequencing is a common method used to identify and compare bacteria present within a given sample. frontiersin.org The 16S rRNA gene is a highly conserved component of the prokaryotic ribosome that contains variable regions, which can be used for taxonomic classification. frontiersin.orgnih.gov
This technique has been applied in studies to understand the impact of this compound on the gut microbiota. nih.gov For example, a study investigating the effects of VPP on pre-weaning calves with diarrhea used 16S rDNA sequencing to analyze changes in the fecal bacterial communities. nih.gov The results showed that after seven days of VPP administration, the relative abundances of certain bacterial genera, such as Lachnoclostridium, uncultured_bacterium, and Streptococcus, increased significantly. nih.gov
Table 3: Bacterial Genera Affected by this compound Supplementation
| Bacterial Genus | Change in Relative Abundance |
|---|---|
| g_Lachnoclostridium | Significantly Increased |
| uncultured_bacterium | Significantly Increased |
| g_Streptococcus | Significantly Increased |
Findings from a study on the effect of VPP on the fecal microbiota of pre-weaning calves. nih.gov
Comparative Studies and Structure Activity Relationships of Val Pro Pro
Comparison with Ile-Pro-Pro (IPP) in Biological Activities
Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) are both bioactive peptides originating from milk proteins, sharing notable biological functions. Both peptides are recognized for their ability to inhibit ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. medchemexpress.comfarmaciajournal.comresearchgate.netresearchgate.netnih.gov Studies have indicated that both VPP and IPP can contribute to improved blood pressure and arterial function. Specifically, in spontaneously hypertensive rats (SHR), both peptides have demonstrated a reduction in cutaneous arterial sympathetic nerve activity (CASNA) and mean arterial pressure (MAP). nih.gov
Beyond ACE inhibition, research suggests that both VPP and IPP can enhance insulin (B600854) sensitivity and play a role in preventing insulin resistance in pre-adipocytes. medchemexpress.com While both peptides exhibit DPP-IV inhibitory activity, IPP has been identified as a particularly potent inhibitor of this enzyme. frontiersin.orgresearchgate.netresearchgate.net In certain comparative studies involving modified peptide sequences, IPP has shown stronger ACE inhibitory activity than VPP. researchgate.net
Comparative Potency with Synthetic ACE Inhibitors
This compound-OH (VPP) demonstrates ACE inhibitory activity with reported half-maximal inhibitory concentration (IC50) values typically in the micromolar range, specifically around 9 µM medchemexpress.comcaymanchem.com or approximately 26 µM. frontiersin.org In stark contrast, widely utilized synthetic ACE inhibitors, such as Lisinopril and Fosinoprilat, exhibit significantly greater potency. These synthetic compounds can achieve complete inhibition of enzyme activity at concentrations as low as 40 nM. frontiersin.org Consequently, the inhibitory effect of these synthetic drugs is considerably more potent than that of VPP. frontiersin.org Synthetic ACE inhibitors are a cornerstone in the pharmacological management of hypertension and heart failure. nih.govresearchgate.netwikipedia.org
Table 1: Comparative ACE Inhibitory Potency
| Compound | IC50 (µM) | Reference |
| This compound-OH (VPP) | 9 | medchemexpress.comcaymanchem.com |
| This compound-OH (VPP) | ~26 | frontiersin.org |
| Lisinopril | < 0.04 | frontiersin.org |
| Fosinoprilat | < 0.04 | frontiersin.org |
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Understanding the structural features that dictate the biological activity of VPP and its analogues is crucial for developing more effective peptide-based therapeutics.
Influence of Amino Acid Sequence and Terminal Residues on Activity
The sequence and terminal residues of a peptide significantly influence its ACE and DPP-IV inhibitory activities. A proline residue positioned at the C-terminus of a peptide is a critical factor for potent ACE inhibition, as it enhances the peptide's binding affinity to the enzyme's active site. farmaciajournal.com Similarly, for DPP-IV inhibition, the presence of a proline residue at the second position (Xaa-Pro-Xaa) is essential for achieving high levels of activity. frontiersin.org The amino acid at the N-terminus can also play a dominant role in determining DPP-IV inhibitory effects. acs.org
While VPP and IPP are both recognized ACE inhibitors, variations in their sequences and the presence of specific amino acids can modulate their potency. For instance, in some studies comparing modified peptides, IPP demonstrated superior ACE inhibitory activity compared to VPP. researchgate.net Furthermore, the hydrophobic nature of the C-terminal residue in peptides can contribute to their ACE inhibitory capacity. farmaciajournal.com Research into peptides with hypocholesterolemic properties also highlights the importance of a proline residue, provided it is not located at the N-terminus, as a key structural component for activity. researchgate.net
Role of Proline Residues in Stability and Function
Proline residues impart unique properties to peptides and proteins, influencing both stability and function. The rigid pyrrolidine (B122466) side chain of proline restricts backbone conformational flexibility by fixing the dihedral angle, which can enhance protein stability by reducing conformational entropy. researchgate.netresearchgate.net This structural rigidity allows proline to favor specific secondary structures, such as turns and polyproline II helices, while generally disfavoring alpha-helices and beta-strands. researchgate.net
The presence of proline is fundamental for the interaction of VPP and other ACE inhibitors with the active site of the ACE enzyme. farmaciajournal.commdpi.com For DPP-IV inhibition, the placement of proline at the second position is vital for potent activity. frontiersin.org Beyond biological activity, the unique chemical characteristics of proline can also present challenges in peptide synthesis. For example, sequences containing proline, particularly Pro-Pro motifs, are susceptible to diketopiperazine (DKP) formation during solid-phase peptide synthesis, which can impact yield and purity. acs.org
Table 2: Comparative DPP-IV Inhibitory Potency
| Compound | IC50 (µM) | Reference |
| Ile-Pro-Ile | 3.5 | frontiersin.org |
| Val-Pro-Leu | 15.8 | frontiersin.org |
| Val-Pro-Val | 6.6 | acs.org |
| This compound-OH | 9 | medchemexpress.comcaymanchem.com |
| This compound-OH | ~26 | frontiersin.org |
| Val-Pro-Val | 20.2 | researchgate.net |
| Val-Pro-Ile | 22.2 | researchgate.net |
Table 3: Comparative Biological Activities of VPP and IPP
| Biological Activity | This compound (VPP) | Ile-Pro-Pro (IPP) | Reference |
| ACE Inhibition | Yes | Yes | medchemexpress.comfarmaciajournal.comresearchgate.netresearchgate.netnih.gov |
| DPP-IV Inhibition | Yes | Yes (more potent) | frontiersin.orgresearchgate.netresearchgate.net |
| Insulin Sensitivity | Enhances | Enhances | medchemexpress.com |
| Insulin Resistance | Prevents | Prevents | medchemexpress.com |
| Blood Pressure (SHR rats) | Reduces MAP/CASNA | Reduces MAP/CASNA | nih.gov |
Compound List:
this compound (VPP)
Ile-Pro-Pro (IPP)
Lisinopril
Fosinoprilat
Val-Pro-Leu
Val-Pro-Val
Val-Pro-Ile
Ile-Pro-Ile
Future Directions and Translational Research for Val Pro Pro
Addressing Bioavailability Challenges in Therapeutic Applications
Future research is actively exploring advanced strategies to enhance VPP's oral bioavailability. These include the development of sophisticated nanoformulations, such as encapsulating VPP within nanoparticles or liposomes, which can protect the peptide from enzymatic degradation and facilitate controlled release within the gastrointestinal tract nih.govsci-hub.se. Specifically, formulations utilizing polymers like Eudragit S100 have shown promise in enabling pH-dependent release, thereby shielding VPP from the acidic environment of the stomach and ensuring its delivery to the intestine nih.gov. Furthermore, chemical modifications, such as the substitution of L-amino acids with D-amino acids, are being investigated to improve peptide stability against protease activity nih.gov. The integration of excipients designed to enhance absorption and the use of permeation enhancers are also critical areas of development to facilitate VPP's passage across intestinal membranes sci-hub.seresearchgate.net.
Identification of Novel Molecular Targets and Pathways
While VPP's ACE inhibitory activity is well-established, its broader biological impact is increasingly being elucidated through the identification of novel molecular targets and pathways acs.orgcambridge.orgnih.gov. VPP has demonstrated a significant role in regulating hepatic glucose metabolism, where it can enhance glucose uptake in hepatic cells and primary hepatocytes acs.org. Mechanistically, it has been shown to modulate glucose metabolizing enzymes and upregulate the expression of key proteins like p-AKT and GLUT2 acs.org. The AKT and MAPK signaling pathways have been implicated in mediating VPP's effects on glucose consumption and its anti-inflammatory actions acs.orgcambridge.org.
Beyond glucose regulation, VPP exhibits anti-inflammatory properties, potentially by modulating the PI3K/AKT and MAPK signaling cascades cambridge.orgnih.gov. Research has identified fibronectin as a crucial hub in VPP's anti-inflammatory mechanism cambridge.org. Additionally, VPP has been shown to improve endothelial function researchgate.net and may influence adipogenesis and insulin (B600854) sensitivity by upregulating peroxisome proliferator-activated receptor gamma (PPARγ) and adiponectin nih.gov. Some studies also suggest potential antidiabetic targets for VPP, indicating a broader therapeutic scope than initially recognized acs.org.
Future research directions include comprehensive proteomic and transcriptomic analyses to map out the complete network of molecular targets and signaling pathways influenced by VPP. This will enable a deeper understanding of its pleiotropic effects and unlock new therapeutic applications for conditions beyond hypertension, potentially including metabolic disorders and inflammatory diseases.
Development of Val-Pro-Pro as Functional Foods or Nutraceuticals
The inherent bioactivity and favorable safety profile of VPP make it a highly attractive candidate for development as functional foods and nutraceuticals isappscience.orgresearchgate.netucd.iemdpi.com. VPP is already incorporated into certain health supplements and functional food products, primarily marketed for their cardiovascular benefits due to ACE inhibition isappscience.orgresearchgate.netucd.ie. Its presence in fermented dairy products, such as those utilizing Lactobacillus species, further supports its integration into the food industry isappscience.orgoup.comfrontiersin.org.
Integration of In Vivo Activity Data in Predictive Models
Translating promising in vitro findings into effective in vivo applications necessitates the robust integration of experimental data into predictive models sygnaturediscovery.com. For VPP, this involves leveraging in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data to forecast its behavior in living organisms and predict its therapeutic efficacy and safety profile sygnaturediscovery.com. While specific predictive models for VPP are still emerging, the broader field of peptide research utilizes quantitative structure-activity relationship (QSAR) models and machine learning approaches to predict bioactivity based on molecular characteristics frontiersin.orgnih.govnih.gov.
Future translational efforts will benefit from the development and refinement of predictive models that incorporate VPP's in vivo absorption, distribution, metabolism, and excretion (ADME) data, alongside its observed physiological effects. Such models can guide formulation design, optimize dosing strategies, and identify potential off-target effects, thereby accelerating the development pipeline and increasing the likelihood of successful clinical translation.
Exploration of this compound in Multitargeting Approaches for Complex Diseases
Many chronic and complex diseases, such as metabolic syndrome, cardiovascular diseases, and inflammatory disorders, are characterized by multifactorial etiologies that often require multitargeting therapeutic strategies mdpi.commdpi.comfrontiersin.org. VPP's inherent ability to influence multiple biological pathways—including the renin-angiotensin system, glucose metabolism, and inflammatory cascades—positions it as a potential candidate for multitargeting approaches isappscience.orgresearchgate.netacs.orgcambridge.orgnih.gov.
The exploration of hybrid compounds or combination therapies that incorporate VPP alongside other active agents could lead to synergistic effects, enhanced efficacy, and improved management of complex diseases mdpi.com. For instance, VPP's combined effects on hypertension, inflammation, and insulin resistance make it a compelling subject for research into therapies for metabolic syndrome nih.govresearchgate.net. Future research will focus on designing strategies that leverage VPP's diverse bioactivities to simultaneously address multiple pathological mechanisms, thereby offering a more comprehensive and effective treatment paradigm.
Challenges in Translating In Vitro Findings to In Vivo Efficacy
A significant challenge in the development of any therapeutic agent, including VPP, is the successful translation of promising in vitro findings to demonstrable in vivo efficacy nih.govsygnaturediscovery.comd-nb.info. The biological complexity of living systems, coupled with factors such as interspecies variability, metabolic instability, and poor bioavailability, often leads to a disconnect between laboratory-based results and real-world clinical outcomes nih.govsci-hub.sesygnaturediscovery.comd-nb.info. For VPP, the aforementioned challenges of gastrointestinal stability and low oral absorption are critical barriers that must be overcome to ensure that its in vitro-demonstrated benefits translate effectively in vivo ucd.ienih.govnih.govfrontiersin.orgsci-hub.se.
Addressing this "valley of death" in translational research requires a concerted effort to improve the predictive accuracy of in vitro models, conduct rigorous in vivo PK/PD studies, and develop sophisticated formulation and delivery systems. A deeper understanding of VPP's absorption mechanisms, its interactions within the complex gut environment, and its metabolic fate in vivo is crucial for optimizing its therapeutic potential and bridging the gap between preclinical promise and clinical success.
Compound List:
this compound (VPP)
Ile-Pro-Pro (IPP)
Val-Leu-Pro-Val-Pro-Arg
Val-Leu-Pro-Val-Pro (VP5)
Isoleucine-Proline-Proline
Leucine-Lysine-Proline
Val-Pro-Gly-Xaa-Gly (VPGXG)
Val-Pro-Gly-Thr-Phe-Lys-Asn-Leu-Asp-Ser-Pro-Arg
Leu-Pro-His-Val-Leu-Thr-Pro-Glu-Ala-Gly-Ala-Thr
Pro-Thr-Ala-Glu-Gly-Gly-Val-Tyr-Met-Val-Thr
Val-Pro-Ser-His-Ala-Val-Val-Ala-Arg
Gly-Ser-Gly-Phe-Gln-Leu-Asn-Gln-Leu-Gln-Gly-Val-Lys
Leu-Arg-Pro-Val-Ala-Ala-Glu-Val-Tyr-Glu-Thr-Arg
Tyr-Tyr-Ala-Val-Ala-Val
Arg-Val-Pro-Ser-Leu
Val-Pro-Val (VPV)
Val-Pro-Leu (VPL)
Ile-Pro-Ile (IPI)
Leu-Pro-Leu (LPL)
Ala-Pro-Gln (APQ)
Ala-Pro-Asn (APN)
Val-Pro-Tyr-Pro-Gln
Val-Pro-Asp-Pro-Arg
Ala-Val-Pro-Tyr-Pro-Gln (AVPYPQ)
Asn-Pro-Ile-Phe-Asp-Tyr-Val-Leu-Leu-Pro (NPIFDYVLLP)
Val-Ala-Pro-Phe-Pro-Glu-Val (VAPFPEV)
Val-Asn-Pro (VNP)
Gln-Gly-Arg-Pro-Trp-Gly (QGRPWG)
Pro-Ser-Arg-Ala-Asp-Ile-Tyr (PSRADIY)
Ala-Tyr-Asn-Ile-Pro-Val-Asn-Ile-Ala-Arg (AYNIPVNIAR)
Pro-Trp-Leu
Lys-Val-Leu-Pro-Val-Pro-Gln
Tyr-Gly-Leu-Phe (α-lactorphin)
Tyr-Leu-Leu-Phe (β-lactorphin)
Tyr-Pro
Lactoferricin
Lactotripeptides
L-amino acids
D-amino acids
Antihypertensive peptides (AHT)
Antimicrobial peptides (AMPs)
Angiotensin I-converting enzyme (ACE)
Angiotensin II
Angiotensin-converting enzyme type 1 (ACE)
AKT
MAPK
PI3K
PI3K/AKT
AMPK
ACC
GLUT2
GLUT4
PPARγ
TNF-α
IL-1β
IL-6
IL-10
MCP-1
Fibronectin
Insulin receptor (IR)
Insulin/AKT signaling pathway
Keap1-Nrf2/ARE
TGF-β/SMAD
CD38
cADPR
Ca2+
MLL1
AKT3
ATP-citrate synthase
Prolactin receptor (PRL-R)
MAPK14
DPP-IV
DPP-IV inhibitory peptides
Nrf2/Keap1-p38MAPK/PI3K-MafK signaling pathway
ROS
CAT
GPX1
SOD1
HO-1
ORAC
DPPH•
LPS
PK/PD
ADME
QSAR
EPR effect
CPP
PEG-Lip-FA
EGAC-Ins complex
Q & A
Q. What are the primary biochemical mechanisms by which Val-Pro-Pro (VPP) exerts its ACE inhibitory effects?
this compound inhibits angiotensin-converting enzyme (ACE) by competitively binding to its active site, as demonstrated in in vitro assays using purified ACE and synthetic VPP . Methodologically, researchers should employ fluorometric or spectrophotometric assays (e.g., using Hippuryl-Histidyl-Leucine as a substrate) to quantify ACE activity. Dose-response curves and Lineweaver-Burk plots are critical to determine inhibition kinetics (e.g., IC₅₀ values) .
Q. How is this compound structurally characterized to confirm its identity and purity in experimental settings?
Structural validation requires tandem techniques:
- HPLC : Purity assessment (≥95% by reverse-phase chromatography).
- Mass Spectrometry : Confirm molecular weight (theoretical m/z: 339.38 for free peptide; 373.43 with TFA salt).
- NMR : Verify amino acid sequence and stereochemistry . Detailed protocols for characterization are outlined in Beilstein Journal guidelines, emphasizing reproducibility via standardized column conditions and buffer systems .
Q. What in vivo models are appropriate for studying this compound’s antihypertensive effects?
Spontaneously hypertensive rats (SHR) are widely used, with systolic blood pressure monitored via tail-cuff plethysmography. Researchers must standardize administration routes (oral vs. intravenous) and control for dietary sodium intake. Chakrabarti et al. (2018) demonstrated dose-dependent effects using 1–10 mg/kg/day VPP over 4–8 weeks .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro ACE inhibition potency and in vivo efficacy of this compound?
Discrepancies often arise from bioavailability and pharmacokinetic variability. Advanced approaches include:
Q. What experimental designs address the variability in this compound’s insulin-sensitizing effects across cell lines?
Chakrabarti et al. (2018) used 3T3-F442A preadipocytes with glucose uptake assays (²-deoxy-D-glucose tracer) under hyperinsulinemic conditions. Key controls:
- Positive Control : Insulin (100 nM).
- Negative Control : Proline-only peptides. Statistical analysis should account for batch-to-batch variability in peptide synthesis .
Q. How can researchers ensure reproducibility in this compound studies given peptide stability challenges?
Q. What statistical methods are optimal for analyzing dose-dependent effects of this compound in longitudinal studies?
Mixed-effects models (e.g., R’s lme4 package) account for repeated measures and inter-individual variability. For non-linear responses, EC₅₀ calculations via four-parameter logistic regression are recommended .
Data Interpretation and Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s bioavailability in human vs. rodent models?
Species-specific differences in gastrointestinal peptidase activity and transporter expression (e.g., PEPT1) necessitate:
- Ex Vivo Intestinal Perfusion Models : Quantify peptide transport efficiency.
- Caco-2 Cell Monolayers : Simulate human intestinal absorption .
Q. What methodologies validate the specificity of this compound’s biological effects compared to structural analogs (e.g., Ile-Pro-Pro)?
Q. How can researchers reconcile disparities in optimal dosing regimens between acute vs. chronic this compound administration?
Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling with in silico simulations (e.g., GastroPlus®). For chronic studies, staggered dosing (e.g., 2-week washout periods) helps isolate cumulative effects .
Tables
Q. Table 1. Key Techniques for this compound Characterization
| Technique | Parameters | Application |
|---|---|---|
| Reverse-Phase HPLC | C18 column, 0.1% TFA/ACN gradient | Purity assessment (>95%) |
| ESI-MS | m/z 339.38 (free peptide), 373.43 (TFA salt) | Molecular weight confirmation |
| ¹H-NMR | δ 0.9–1.2 ppm (Val CH₃), δ 4.2–4.5 ppm (Pro α-H) | Sequence validation |
Q. Table 2. Common Pitfalls in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
